molecular formula C20H22F3NO2S B2455259 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034598-78-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2455259
CAS RN: 2034598-78-0
M. Wt: 397.46
InChI Key: SREIQFOVKYLUMM-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H22F3NO2S and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various benzamide derivatives and related compounds have been explored extensively. For example, the synthesis of acylthioureas and their evaluation for anti-pathogenic activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus highlights the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). These methodologies could be applicable to the synthesis and functional exploration of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, especially in targeting microbial biofilms.

Anticancer Activity

  • The design, synthesis, and preliminary biological evaluation of benzamide derivatives as histone deacetylase inhibitors for anticancer therapy have been reported. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives showed inhibitory activity against histone deacetylases, indicating potential for the development of new anticancer drugs (Jiao et al., 2009). This suggests that structurally similar compounds, such as the one , could also be explored for their potential in cancer treatment, particularly in targeting specific enzymes involved in cancer progression.

Enzyme Inhibition

  • The synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives were investigated for enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase (Abbasi et al., 2014). These findings open avenues for researching this compound in similar contexts, potentially as a therapeutic agent for diseases related to enzyme dysfunction.

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2S/c1-13(25)16-8-9-17(27-16)19(10-4-5-11-19)12-24-18(26)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-9,13,25H,4-5,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREIQFOVKYLUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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